

Application Notes and Protocols for AS2863619 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

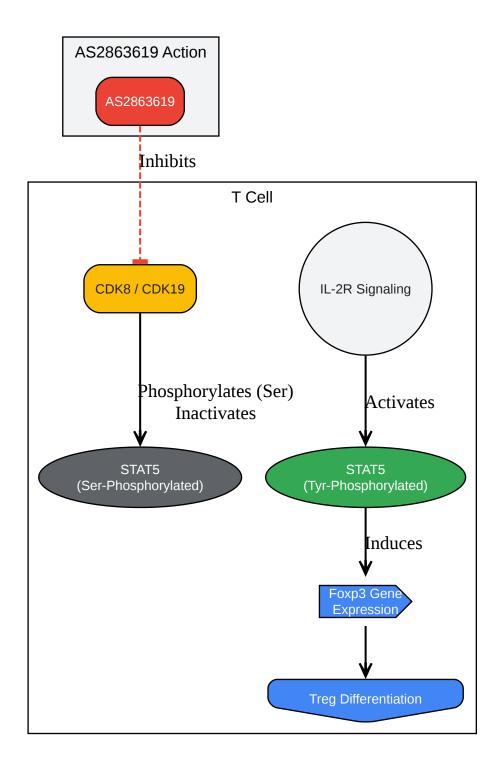
AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] It has garnered significant interest in immunological research due to its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3), the master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, AS2863619 enhances the activation of STAT5, a key signaling molecule that promotes the differentiation of conventional T cells into immunosuppressive Foxp3+ Tregs.[1] This unique mechanism of action makes AS2863619 a valuable tool for studying Treg biology and a potential therapeutic agent for various immune-mediated diseases. These application notes provide detailed protocols for the dosage and administration of AS2863619 in mouse models, based on currently available data.

Mechanism of Action: CDK8/19-STAT5-Foxp3 Axis

AS2863619 exerts its biological effects by targeting the CDK8/19 kinase module, which is a component of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8 and CDK19 phosphorylate STAT5 on serine residues, which leads to the inactivation of STAT5 and subsequent repression of Foxp3 gene expression. By inhibiting CDK8 and CDK19, **AS2863619** prevents this negative regulation, leading to sustained STAT5 activation and enhanced binding to the Foxp3 gene locus, ultimately driving the expression of Foxp3 and



promoting the conversion of conventional T cells into Tregs.[2][3] This induction of Tregs by **AS2863619** has been shown to be independent of TGF-β, a canonical inducer of Tregs.[1]



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Figure 1: AS2863619 Signaling Pathway.



Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo dosages and inhibitory concentrations of **AS2863619**.

Table 1: In Vitro Activity of AS2863619

Parameter	Value	Cell Type/Assay	Reference
IC50 (CDK8)	0.61 nM	Cell-free assay	[1][2]
IC50 (CDK19)	4.28 nM	Cell-free assay	[1][2]
Effective Concentration	1 μΜ	Mouse CD4+ T cells	[1]

Table 2: In Vivo Dosage of AS2863619 in Mouse Models

Mouse Model	Dosage	Route of Administr ation	Frequenc y	Duration	Outcome	Referenc e
Contact Hypersensi tivity (DNFB)	30 mg/kg	Oral	Daily	2 weeks	Reduced inflammato ry response	[1]
Antigen- Specific T cell Response (DO11.10 TCR transgenic)	30 mg/kg	Oral	Not specified	Not specified	Induction of antigen- specific Foxp3+ T cells	[1]

Experimental Protocols



Protocol 1: Preparation and Oral Administration of AS2863619

This protocol describes the preparation of **AS2863619** for oral gavage in mice. Due to its low aqueous solubility, a suspension is recommended.

Materials:

- AS2863619 powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
- Sterile water
- Microcentrifuge tubes
- Vortex mixer
- Sonicator
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Procedure:

- Vehicle Preparation: To prepare a 0.5% CMC-Na solution, add 0.5 g of CMC-Na to 100 mL of sterile water. Stir vigorously until the CMC-Na is fully dissolved. This may take some time and gentle heating can aid dissolution. Allow the solution to cool to room temperature before use.
- AS2863619 Suspension Preparation:
 - Direct Suspension (Recommended):



- 1. Calculate the required amount of **AS2863619** and vehicle for the desired concentration and number of animals. For a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 0.75 mg of **AS2863619** per mouse.
- 2. Weigh the **AS2863619** powder and place it in a sterile microcentrifuge tube.
- 3. Add the appropriate volume of the 0.5% CMC-Na vehicle.
- 4. Vortex the mixture vigorously for 1-2 minutes.
- 5. Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.
- Suspension with DMSO (Alternative):
 - 1. If struggling with wettability, first dissolve the **AS2863619** powder in a minimal amount of DMSO (e.g., $10-20 \mu L$).
 - 2. Add the 0.5% CMC-Na vehicle to the DMSO solution and immediately vortex vigorously to prevent precipitation.
 - 3. Sonicate as described above. The final concentration of DMSO should be kept low (ideally <5%).
- Administration:
 - 1. Before each administration, vortex the suspension thoroughly to ensure uniformity.
 - 2. Gently restrain the mouse and administer the calculated volume of the **AS2863619** suspension via oral gavage using a suitable gavage needle.
 - 3. Administer a vehicle-only control to a separate group of mice.

Protocol 2: DNFB-Induced Contact Hypersensitivity Model

This protocol outlines the induction of contact hypersensitivity (CHS) using 2,4-dinitrofluorobenzene (DNFB) and treatment with **AS2863619**.



Materials:

- AS2863619 suspension (prepared as in Protocol 1)
- DNFB (Sigma-Aldrich)
- Acetone
- Olive oil
- Micropipettes
- · Digital calipers
- Mice (e.g., BALB/c or C57BL/6)

Procedure:

- Sensitization (Day 0):
 - 1. Prepare a 0.5% DNFB solution by dissolving DNFB in a 4:1 mixture of acetone and olive oil.
 - 2. Shave a small area on the abdomen of each mouse.
 - 3. Apply 25 μL of the 0.5% DNFB solution to the shaved abdomen.
- Treatment (Days 5-13):
 - 1. Begin daily oral administration of **AS2863619** (30 mg/kg) or vehicle to the respective groups of mice.
- Challenge (Day 5):
 - 1. Five days after sensitization, measure the baseline thickness of both ears of each mouse using digital calipers.
 - 2. Prepare a 0.2% DNFB solution in a 4:1 mixture of acetone and olive oil.

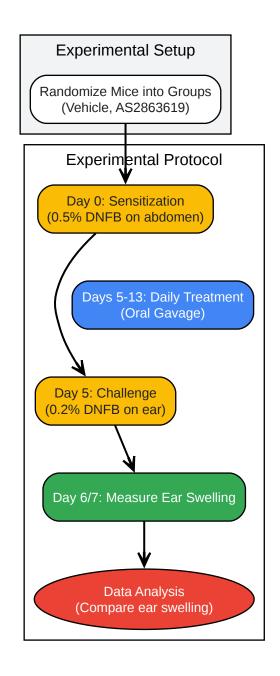


- 3. Apply 10 μ L of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
- Measurement of Ear Swelling (Day 6-7):
 - 1. 24 to 48 hours after the challenge, measure the thickness of both ears again.
 - 2. The degree of ear swelling is calculated as the difference between the ear thickness before and after the challenge.
 - 3. Compare the ear swelling between the **AS2863619**-treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **AS2863619** in a mouse model of contact hypersensitivity.





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